3-Propoxypropanoyl chloride 3-Propoxypropanoyl chloride
Brand Name: Vulcanchem
CAS No.: 56680-77-4
VCID: VC19583860
InChI: InChI=1S/C6H11ClO2/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3
SMILES:
Molecular Formula: C6H11ClO2
Molecular Weight: 150.60 g/mol

3-Propoxypropanoyl chloride

CAS No.: 56680-77-4

Cat. No.: VC19583860

Molecular Formula: C6H11ClO2

Molecular Weight: 150.60 g/mol

* For research use only. Not for human or veterinary use.

3-Propoxypropanoyl chloride - 56680-77-4

Specification

CAS No. 56680-77-4
Molecular Formula C6H11ClO2
Molecular Weight 150.60 g/mol
IUPAC Name 3-propoxypropanoyl chloride
Standard InChI InChI=1S/C6H11ClO2/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3
Standard InChI Key MPCOZACGVJODDO-UHFFFAOYSA-N
Canonical SMILES CCCOCCC(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

3-Chloropropionyl chloride (C₃H₄Cl₂O) is an acyl chloride derivative featuring a chlorinated propane backbone. Its IUPAC name is 3-chloropropanoyl chloride, and it is alternatively termed β-chloropropionyl chloride due to the chlorine substituent on the β-carbon . The molecular structure comprises:

  • A carbonyl group (C=O) at the α-position.

  • A chlorine atom (Cl) at the β-position.

  • A reactive acyl chloride (-COCl) functional group.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular Weight126.97 g/mol
CAS Registry Number625-36-5
InChIKeyINUNLMUAPJVRME-UHFFFAOYSA-N

Physicochemical Properties

Thermal and Physical Constants

3-Chloropropionyl chloride is a volatile liquid under standard conditions, with notable thermal stability and reactivity:

Table 2: Thermal and Physical Data

PropertyValueSource
Melting Point-32 °C
Boiling Point143–145 °C (lit.)
Density1.33 g/mL at 25 °C
Vapor Pressure10.0 hPa
Refractive Indexn²⁰/D = 1.457
Flash Point146 °F (63 °C)

The compound exhibits limited water solubility due to rapid hydrolysis but is miscible with organic solvents such as chloroform and ethyl acetate . Its reactivity with moisture necessitates storage in anhydrous environments .

Synthetic Pathways and Industrial Production

Conventional Synthesis Methods

3-Chloropropionyl chloride is synthesized via two primary routes:

From β-Propiolactone and Thionyl Chloride

β-Propiolactone undergoes nucleophilic attack by thionyl chloride (SOCl₂), yielding 3-chloropropionyl chloride and sulfur dioxide (SO₂) as a by-product :
β-Propiolactone+SOCl2C3H4Cl2O+SO2\text{β-Propiolactone} + \text{SOCl}_2 \rightarrow \text{C}_3\text{H}_4\text{Cl}_2\text{O} + \text{SO}_2
This method is favored for its single-step efficiency but requires careful handling of SOCl₂ due to its toxicity .

From Acrylic Acid and Thionyl Chloride

A patent (JPH11199540A) describes an optimized process using acrylic acid and SOCl₂ in the presence of a basic organic catalyst :

  • Chlorination: SOCl₂ reacts with acrylic acid to form acryloyl chloride.

  • Hydrochlorination: HCl by-product adds across the acryloyl chloride double bond, yielding 3-chloropropionyl chloride .
    CH2=CHCOOH+SOCl2CH2=CHCOClHClClCH2CH2COCl\text{CH}_2=\text{CHCOOH} + \text{SOCl}_2 \rightarrow \text{CH}_2=\text{CHCOCl} \xrightarrow{\text{HCl}} \text{ClCH}_2\text{CH}_2\text{COCl}
    This method achieves high yields (>85%) and minimizes phosgene usage, enhancing industrial safety .

Reactivity and Functional Versatility

Acylation Reactions

The acyl chloride group (-COCl) enables nucleophilic acyl substitution, making 3-chloropropionyl chloride a key reagent in synthesizing:

  • Amides: Reacting with amines to form chlorinated amides (e.g., Beclamide, an anticonvulsant drug) .

  • Esters: Alcohols displace the chloride to yield propionate esters.

Chloroalkylation

The β-chloroethyl moiety (CH₂CH₂Cl) participates in nucleophilic substitutions, serving as a precursor for:

  • Heterocycles: Cyclization reactions form pyrrolidines or piperazines.

  • Vinyl Derivatives: Elimination reactions generate acryloyl intermediates.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

3-Chloropropionyl chloride is critical in synthesizing Beclamide (B119400), a benzylpropanamide derivative used to manage tonic-clonic seizures . Its sedative properties further underscore its medicinal value.

Polymer Chemistry

The compound acts as a crosslinking agent in polymer production, enhancing thermal stability in resins and elastomers.

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